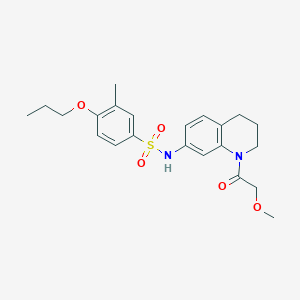

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide

CAS No.: 1171635-54-3

Cat. No.: VC5244257

Molecular Formula: C22H28N2O5S

Molecular Weight: 432.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171635-54-3 |

|---|---|

| Molecular Formula | C22H28N2O5S |

| Molecular Weight | 432.54 |

| IUPAC Name | N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methyl-4-propoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C22H28N2O5S/c1-4-12-29-21-10-9-19(13-16(21)2)30(26,27)23-18-8-7-17-6-5-11-24(20(17)14-18)22(25)15-28-3/h7-10,13-14,23H,4-6,11-12,15H2,1-3H3 |

| Standard InChI Key | WEXWDWAAIALMAA-UHFFFAOYSA-N |

| SMILES | CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C |

Introduction

Structural Overview

The compound consists of the following key structural components:

-

Tetrahydroquinoline Core: The 1,2,3,4-tetrahydroquinoline moiety is a partially saturated heterocyclic aromatic system. This structure often serves as a pharmacophore in drug design due to its bioactivity.

-

Methoxyacetyl Substituent: Attached at position 1 of the tetrahydroquinoline ring, this group contributes to the compound's polarity and potential hydrogen-bonding interactions.

-

Benzenesulfonamide Group: The sulfonamide functionality is known for its role in medicinal compounds, often imparting enzyme inhibition properties.

-

Propoxy and Methyl Groups: These groups enhance lipophilicity and may influence the compound's pharmacokinetics.

Synthesis Pathways

The synthesis of such compounds typically involves multi-step organic reactions, including:

-

Formation of the Tetrahydroquinoline Core:

-

Starting from aniline derivatives, cyclization reactions (e.g., Povarov reaction) are used to construct the tetrahydroquinoline scaffold.

-

-

Introduction of Methoxyacetyl Group:

-

Acylation reactions using methoxyacetyl chloride or similar reagents introduce this functionality.

-

-

Sulfonamide Coupling:

-

Reaction of a sulfonyl chloride (e.g., 3-methyl-4-propoxybenzenesulfonyl chloride) with an amine group on the tetrahydroquinoline derivative yields the sulfonamide linkage.

-

The specific conditions (e.g., catalysts, solvents) can vary depending on the desired yield and purity.

Pharmacological Relevance

Compounds containing sulfonamide and tetrahydroquinoline groups have been studied for various biological activities:

-

Anticancer Properties: Sulfonamides are known to inhibit carbonic anhydrase enzymes, which are overexpressed in some tumors .

-

Anti-inflammatory Activity: Methoxyacetyl derivatives have shown promise in modulating inflammatory pathways .

-

Enzyme Inhibition: The structural features suggest potential as inhibitors for enzymes such as kinases or proteases.

Analytical Characterization

To confirm the structure and purity of such compounds, standard analytical techniques are employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Identifies chemical shifts for protons (H) and carbons (C). |

| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation patterns. |

| IR Spectroscopy | Detects functional groups (e.g., C=O stretch for methoxyacetyl). |

| X-ray Crystallography | Determines precise 3D molecular geometry. |

Challenges in Development

-

Synthesis Complexity:

-

Multi-step synthesis increases cost and time.

-

Optimization is required to improve yield and scalability.

-

-

Pharmacokinetics:

-

The compound's lipophilicity may affect solubility and bioavailability.

-

Balancing hydrophilic and lipophilic properties is critical for drug development.

-

-

Toxicity Studies:

-

Sulfonamides can sometimes cause hypersensitivity reactions; preclinical testing is essential.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume